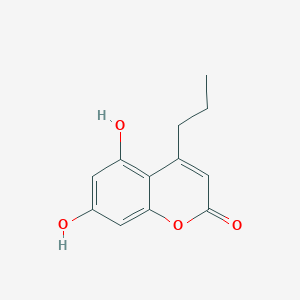

5,7-dihydroxy-4-propyl-2H-chromen-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-4-propylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-3-7-4-11(15)16-10-6-8(13)5-9(14)12(7)10/h4-6,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPADVKOPBBPJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419808 | |

| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-59-6 | |

| Record name | 5,7-Dihydroxy-4-propyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66346-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-dihydroxy-4-propyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative of interest for its potential pharmacological activities. This document details the synthetic protocol, presents key quantitative data, and illustrates a relevant biological pathway to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

Core Synthesis: Pechmann Condensation

The primary route for the synthesis of this compound is the Pechmann condensation. This well-established reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. In this specific synthesis, phloroglucinol serves as the phenol component, providing the 5,7-dihydroxy substitution pattern on the resulting coumarin ring. The 4-propyl substituent is introduced through the use of ethyl butyroacetate as the β-ketoester.[1][2]

The general reaction scheme is as follows:

Various acid catalysts can be employed for this reaction, with sulfuric acid being a common choice.[1][2] The reaction is typically carried out under heating.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via Pechmann condensation, based on established procedures for similar coumarin derivatives.

Materials:

-

Phloroglucinol

-

Ethyl butyroacetate

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Ethanol

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus

-

Beakers

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phloroglucinol and ethyl butyroacetate.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reaction: Heat the mixture with stirring. The reaction temperature and time will depend on the specific catalyst used, but a temperature of around 100-110°C is often employed for several hours.[1] Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining acid and other water-soluble impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final this compound.

-

Drying: Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Physical and Chemical Properties | |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Appearance | Solid |

| Melting Point | Not explicitly found in search results |

| Yield | Not explicitly found in search results |

| Spectroscopic Data | |

| ¹H NMR | Not explicitly found in search results |

| ¹³C NMR | Not explicitly found in search results |

| IR (Infrared) | Not explicitly found in search results |

| MS (Mass Spectrometry) | Not explicitly found in search results |

Note: Specific quantitative data such as melting point, yield, and detailed spectroscopic analysis for this compound were not available in the public search results. Access to the full text of specialized chemical literature would be required to populate these fields.

Visualizations

Synthesis Pathway

The synthesis of this compound via the Pechmann condensation can be visualized as a straightforward, one-pot reaction.

Caption: Pechmann condensation for the synthesis of the target coumarin.

Potential Antitumor Signaling Pathway

Coumarin derivatives have been reported to exhibit antitumor activity through various mechanisms, including the induction of apoptosis. One of the key pathways involved is the PI3K/Akt/mTOR signaling pathway.[3] Inhibition of this pathway can lead to decreased cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

References

A Comprehensive Technical Guide on the Chemical and Biological Properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical and biological properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, spectral properties, and biological activities, including its potential as an antimicrobial and antitumor agent. Detailed experimental methodologies and a proposed mechanism of action are also presented to support further research and development efforts.

Chemical and Physical Properties

This compound, also known as 5,7-Dihydroxy-4-Propylcoumarin, is a member of the coumarin family, a class of benzopyranones widely found in nature.[1] Its core structure, featuring a fused benzene and α-pyrone ring, is substituted with two hydroxyl groups and a propyl group, which contribute to its distinct chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 5,7-Dihydroxy-4-Propylcoumarin | [2] |

| CAS Number | 66346-59-6 | [2][3] |

| Molecular Formula | C₁₂H₁₂O₄ | [2][3] |

| Molecular Weight | 220.22 g/mol | [2][3] |

| Topological Polar Surface Area (TPSA) | 70.67 Ų | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.1567 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis and Characterization

General Synthetic Approach: Pechmann Condensation

The Pechmann condensation typically involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For the synthesis of this compound, phloroglucinol (benzene-1,3,5-triol) would serve as the phenolic precursor, and an appropriate β-keto ester, such as ethyl 2-propylacetoacetate, would be required.

Experimental Protocol for Characterization

The structural elucidation of the synthesized compound and its derivatives relies on a combination of spectroscopic techniques.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure, including the position and number of protons and carbons. For coumarin derivatives, characteristic shifts are expected for the aromatic protons, the vinylic proton at C3, and the protons of the propyl group.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands would include those for the hydroxyl (-OH) groups, the lactone carbonyl (C=O) group, and the aromatic C=C bonds.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound.[5]

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Derivatives of this compound have been found to absorb light around 322 and 410 nm.[4] The extent of conjugation in the molecule significantly influences the absorption wavelength.[7]

Biological Activity

Derivatives of this compound have demonstrated promising biological activities, particularly as antimicrobial and antitumor agents.[4]

Antimicrobial Activity

Several novel fluorescent derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as fungi.[4] Many of these compounds exhibited potent antimicrobial activities, in some cases exceeding that of reference drugs.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Antitumor and Cytotoxic Activity

The cytotoxic effects of this compound derivatives have been assessed against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[4] Some derivatives have shown significant cytotoxic activity against these cell lines.[4] For instance, a derivative of this compound displayed efficacy against MCF-7 cells with an IC₅₀ value of 0.86 µg/mL.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Mechanism of Action: Inhibition of DNA Gyrase B

Docking studies have provided insights into the potential mechanism of antimicrobial action for derivatives of this compound.[4] These studies suggest that the compounds may bind to the ATP binding pocket of the DNA gyrase B enzyme.[4] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. This mechanism of action is shared with known antibiotics like clorobiocin and novobiocin.[4]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. Their demonstrated antimicrobial and antitumor activities, coupled with a plausible mechanism of action involving the inhibition of DNA gyrase B, warrant further investigation. This technical guide provides a solid foundation of the current knowledge on this compound, offering valuable information for researchers aiming to design and synthesize novel coumarin-based therapeutic agents. Future studies should focus on optimizing the structure to enhance biological activity and selectivity, as well as conducting in vivo studies to validate its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of 5,7-dihydroxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one, and its related compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the principal signaling pathways involved in its mechanism of action.

Introduction

This compound, a member of the coumarin family, has garnered significant interest in the scientific community due to its diverse pharmacological properties. Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. This guide focuses specifically on the 5,7-dihydroxy-4-propyl substituted variant, exploring its potential as a therapeutic agent.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been evaluated against various cell lines and microbial strains. The following tables summarize the available quantitative data, including 50% inhibitory concentration (IC50) values for anticancer activity and minimum inhibitory concentration (MIC) values for antimicrobial activity.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Bromo-substituted derivative at the para position of a phenyl ring | MCF-7 (Breast adenocarcinoma) | 0.86 | [1][2] |

Table 2: Antimicrobial Activity of this compound Derivatives

Specific MIC values for the parent compound this compound were not available in the reviewed literature. The data below pertains to a closely related derivative, 5,7-dihydroxy-4-trifluoromethylcoumarin.

| Bacterial Strain | MIC (mM) | Reference |

| Bacillus cereus | 1.5 | [3][4] |

| Micrococcus luteus | 1.5 | [3][4] |

| Listeria monocytogenes | 1.5 | [3][4] |

| Staphylococcus aureus subsp. aureus | 1.5 | [3][4] |

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic activity against human cancer cell lines, particularly breast cancer (MCF-7)[1][2]. The underlying mechanism of action is believed to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Antimicrobial Activity

The coumarin scaffold is a well-established pharmacophore for the development of antimicrobial agents. While specific data for the propyl derivative is limited, related dihydroxycoumarins exhibit activity against a range of Gram-positive bacteria[3][4]. A proposed mechanism for the antibacterial action of some coumarin derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication[2].

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the biological activities of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Experimental Workflow:

Workflow for the Agar Well Diffusion Method.

Detailed Steps:

-

Media Preparation: Prepare Muller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

-

Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Creation: Create wells of 6-8 mm in diameter in the inoculated agar plates using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow:

Workflow for the MTT Cytotoxicity Assay.

Detailed Steps:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a control.

-

Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Gyrase Inhibition: Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.

Experimental Workflow:

Workflow for the DNA Gyrase Supercoiling Assay.

Detailed Steps:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing relaxed plasmid DNA, assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine), and ATP.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization and Analysis: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Signaling Pathway Modulation

The biological effects of dihydroxycoumarins are often attributed to their ability to modulate intracellular signaling pathways. Based on studies of structurally similar compounds, this compound is likely to influence the PI3K/AKT, MAPK/ERK, and PKA/cAMP pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer.

The PI3K/AKT Signaling Pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.

The MAPK/ERK Signaling Pathway.

PKA/cAMP Signaling Pathway

The PKA/cAMP signaling pathway is involved in a wide range of cellular processes, including metabolism, gene regulation, and cell growth.

The PKA/cAMP Signaling Pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their demonstrated antimicrobial and anticancer activities, coupled with their likely modulation of key cellular signaling pathways, warrant further investigation. This technical guide provides a foundational understanding of the biological activities of this compound, offering valuable insights for researchers and drug development professionals. Future studies should focus on elucidating the precise molecular targets and further optimizing the structure of these compounds to enhance their therapeutic efficacy and selectivity.

References

- 1. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and its derivatives, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. This document details the synthetic methodologies, experimental protocols, and quantitative data, and explores the biological signaling pathways associated with these compounds.

Introduction

Coumarins, a class of benzopyrones, are widely distributed in nature and form the core scaffold of numerous compounds with diverse pharmacological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] The this compound framework, in particular, has emerged as a promising scaffold for the development of novel therapeutic agents. The presence of hydroxyl groups at the 5 and 7 positions, combined with a propyl group at the 4 position, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making these derivatives attractive for targeting various biological macromolecules. This guide focuses on the chemical synthesis of these derivatives, providing detailed protocols and characterization data to aid researchers in their drug discovery and development efforts.

Core Synthesis: The Pechmann Condensation

The most common and efficient method for the synthesis of 5,7-dihydroxy-4-substituted-2H-chromen-2-ones is the Pechmann condensation.[2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For the synthesis of this compound, the key starting materials are phloroglucinol (1,3,5-trihydroxybenzene) and a β-ketoester bearing a propyl group, such as ethyl butyrylacetate.

The general mechanism of the Pechmann condensation involves three main steps:

-

Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester.

-

Intramolecular Hydroxyalkylation: The activated aromatic ring attacks the ketone carbonyl.

-

Dehydration: Elimination of a water molecule to form the final coumarin ring.

Various acid catalysts can be employed for this reaction, including sulfuric acid, trifluoroacetic acid, and solid acid catalysts like Amberlyst-15 or sulfated zirconia.[3][4] The choice of catalyst and reaction conditions can significantly influence the reaction yield and purity of the final product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the parent compound, this compound, and a representative derivative.

Synthesis of this compound

Materials:

-

Phloroglucinol

-

Ethyl butyrylacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

To a mixture of phloroglucinol (2.0 g) and ethyl butyrylacetate (2.0 g), slowly add concentrated sulfuric acid (75%, 15 mL) while stirring.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Pour the reaction mixture into crushed ice.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as needles.

Synthesis of 5,7-dihydroxy-4-methyl-2H-chromen-2-one (for comparison)

Materials:

-

Phloroglucinol

-

Ethyl acetoacetate

-

Amberlyst-15

-

Ethanol

-

Ice

Procedure:

-

A mixture of phloroglucinol (5 mmol, 1.0 equiv), ethyl acetoacetate (5.5 mmol, 1.1 equiv), and Amberlyst-15 (0.5 mmol, 0.1 equiv) are combined.

-

The reaction mixture is heated and stirred under solvent-free conditions.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The resulting solid is dissolved in hot ethanol.

-

The catalyst is removed by filtration.

-

The filtrate is cooled, and the product is precipitated by the addition of ice-water.

-

The pure product is collected by filtration and dried.

Data Presentation

The following table summarizes the quantitative data for this compound and its 4-methyl analogue.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) | MS (m/z) |

| This compound | C₁₂H₁₂O₄ | 220.22 | ~65 | 258 | 10.45 (s, 1H, OH-7), 10.21 (s, 1H, OH-5), 6.19 (d, J=2.2 Hz, 1H, H-8), 6.09 (d, J=2.2 Hz, 1H, H-6), 5.85 (s, 1H, H-3), 2.75 (t, J=7.5 Hz, 2H, CH₂), 1.60 (m, 2H, CH₂), 0.92 (t, J=7.3 Hz, 3H, CH₃) | 162.2, 161.5, 157.8, 155.1, 154.9, 110.2, 102.1, 98.8, 94.2, 35.9, 22.1, 13.8 | [M+H]⁺ 221.08 |

| 5,7-dihydroxy-4-methyl-2H-chromen-2-one | C₁₀H₈O₄ | 192.17 | 87 | 285-288 | 10.42 (s, 1H, -OH), 10.19 (s, 1H, -OH), 6.18 (s, 1H, Ar-H), 6.09 (s, 1H, Ar-H), 5.76 (s, 1H), 2.41 (s, 3H, -CH₃) | 161.5, 160.7, 157.3, 155.0, 154.8, 110.1, 102.0, 98.7, 94.1, 23.5 | [M+H]⁺ 193.05 |

Biological Activity and Signaling Pathways

Derivatives of 5,7-dihydroxy-2H-chromen-2-one have demonstrated significant potential as antitumor and anti-inflammatory agents. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Antitumor Activity: Inhibition of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. Certain coumarin derivatives have been shown to exert their antitumor effects by inhibiting this pathway. By blocking the activity of PI3K or AKT, these compounds can induce apoptosis and inhibit the growth of cancer cells.

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Anti-inflammatory Activity: Modulation of MAPK and NF-κB Signaling

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory response. Chronic inflammation is implicated in a variety of diseases, including cancer and autoimmune disorders. 5,7-dihydroxycoumarin derivatives can suppress the production of pro-inflammatory mediators by inhibiting the activation of key proteins in these pathways, such as p38 MAPK, JNK, and NF-κB.

Caption: Modulation of MAPK and NF-κB pathways by coumarin derivatives.

Conclusion

The synthesis of this compound and its derivatives via the Pechmann condensation offers a versatile and efficient route to a class of compounds with significant therapeutic potential. This guide has provided detailed experimental protocols, key quantitative data, and an overview of the relevant biological signaling pathways to support further research and development in this promising area of medicinal chemistry. The continued exploration of this chemical scaffold is anticipated to yield novel drug candidates for the treatment of cancer, inflammatory disorders, and other diseases.

References

Spectroscopic and Biological Insights into 5,7-dihydroxy-4-propyl-2H-chromen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodology, and potential biological significance of the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyrone derivatives that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound, this compound, belongs to the dihydroxycoumarin family, which is of particular interest due to the potential for the hydroxyl groups to modulate key signaling pathways involved in cellular stress and inflammation. This guide details the available spectroscopic information for this compound, a reliable synthetic protocol, and explores its likely interactions with critical biological pathways.

Spectroscopic Data

The definitive structural elucidation of a synthetic compound relies on a combination of spectroscopic techniques. While a complete experimental dataset for this compound is not fully available in the public domain, this section compiles the known data and provides predicted values based on the analysis of closely related analogs.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed/Predicted Value | Source/Rationale |

| ¹H NMR | Chemical Shift (δ) | δ 10.25 (s, 1H), 9.96 (s, 1H), 6.21 (br s, 1H), 6.12 (br s, 1H), 5.70 (s, 1H), 2.84–2.88 (m, 2H), 1.62–1.66 (m, 2H), 0.98–1.01 (m, 3H) | Mechanochemical synthesis of coumarins via Pechmann condensation under solvent-free conditi - The Royal Society of Chemistry |

| ¹³C NMR | Chemical Shift (δ) | Predicted: ~162 (C2), ~110 (C3), ~155 (C4), ~158 (C5), ~98 (C6), ~160 (C7), ~94 (C8), ~156 (C8a), ~102 (C4a), Propyl: ~35 (CH₂), ~22 (CH₂), ~14 (CH₃) | Predicted based on typical chemical shifts for coumarin scaffolds and alkyl chains. |

| Mass Spectrometry (MS) | Molecular Weight | 220.22 g/mol | Calculated |

| Expected m/z | [M+H]⁺: 221.08, [M-H]⁻: 219.07 | Predicted based on molecular formula (C₁₂H₁₂O₄) | |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Predicted: ~3400-3200 (O-H stretch, broad), ~1700 (C=O stretch, lactone), ~1620, 1580 (C=C stretch, aromatic) | Predicted based on characteristic vibrational frequencies of functional groups present in the molecule. |

Experimental Protocols

The synthesis of this compound is most effectively achieved through the Pechmann condensation reaction. This method involves the acid-catalyzed reaction of a phenol with a β-ketoester.

Synthesis of this compound via Pechmann Condensation

Materials:

-

Phloroglucinol (1,3,5-trihydroxybenzene)

-

Ethyl 2-butyrylacetate (or a similar β-ketoester of butyric acid)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalyst (e.g., Amberlyst-15, Dowex 50WX4)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve phloroglucinol in a minimal amount of a suitable solvent like ethanol.

-

Add an equimolar amount of ethyl 2-butyrylacetate to the solution.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with constant stirring.

-

After the addition of the acid, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into a beaker of crushed ice.

-

A solid precipitate of this compound will form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure crystals of this compound.

Characterization: The purified product should be characterized by the spectroscopic methods outlined in Table 1 to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Potential Biological Signaling Pathways

Dihydroxycoumarins are known to interact with key signaling pathways that regulate cellular responses to oxidative stress and inflammation. The primary targets are the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Dihydroxycoumarins, due to their phenolic nature, can act as Nrf2 activators.

Caption: Activation of the Nrf2 antioxidant response pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In inflammatory responses, NF-κB is activated and translocates to the nucleus, leading to the expression of pro-inflammatory genes. Many phenolic compounds, including dihydroxycoumarins, have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

This compound is a promising coumarin derivative with potential applications in drug development, particularly in areas related to inflammation and oxidative stress. This guide provides the currently available spectroscopic data and a robust synthetic protocol to facilitate further research on this compound. The exploration of its interaction with the Nrf2 and NF-κB signaling pathways offers a solid foundation for investigating its mechanism of action and therapeutic potential. Further studies are warranted to fully characterize this compound and validate its biological activities.

The Natural Provenance of 4-Propyl-5,7-dihydroxycoumarin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and potential biological activities of 4-propyl-5,7-dihydroxycoumarin and its closely related 4-alkyl analogues. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

4-Propyl-5,7-dihydroxycoumarin is a member of the coumarin family, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. These compounds have garnered significant interest due to their diverse and potent biological activities. This guide focuses on the natural origins of 4-propyl-5,7-dihydroxycoumarin and its related compounds, providing a consolidated resource for their extraction, isolation, and potential therapeutic applications.

Natural Sources of 4-Alkyl-5,7-dihydroxycoumarins

The primary natural sources of 4-alkyl-5,7-dihydroxycoumarins, including the 4-propyl variant, are plants from the genera Mesua and Calophyllum.

Mesua ferrea

Mesua ferrea, commonly known as Ceylon ironwood or cobra saffron, is a prominent source of a variety of 4-alkyl-5,7-dihydroxycoumarins. Studies have led to the isolation of several novel and known compounds from the flowering buds of this plant. While specific quantitative data for 4-propyl-5,7-dihydroxycoumarin is not extensively reported, the isolation of a range of 4-alkyl derivatives suggests its likely presence.

Calophyllum Species

Several species within the Calophyllum genus have been identified as sources of 4-propyl and other 4-alkyl coumarins. Notably, Calophyllum inophyllum and Calophyllum cerasiferum have been reported to contain compounds with a 4-n-propyl coumarin core. These compounds have been investigated for various biological activities, including anti-HIV properties.

Quantitative Data on Isolated 4-Alkyl-5,7-dihydroxycoumarins

| Compound Name (Structure) | Plant Source | Plant Part | Isolated Amount (from starting material) | Reference |

| Mesuaferol G-K (various 4-alkyl side chains) | Mesua ferrea | Flowering Buds | Not specified | [1] |

| Known 4-alkyl-5,7-dihydroxycoumarins | Mesua ferrea | Flowering Buds | Not specified | [1] |

Experimental Protocols for Isolation and Purification

The following is a generalized experimental workflow for the extraction and isolation of 4-alkyl-5,7-dihydroxycoumarins from plant material, based on methodologies reported in the scientific literature.

General Extraction and Fractionation Workflow

Caption: Generalized workflow for the extraction and isolation of 4-alkyl-5,7-dihydroxycoumarins.

Detailed Methodologies

1. Plant Material and Extraction:

-

Air-dried and powdered flowering buds of Mesua ferrea are subjected to extraction with methanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds. The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This step separates compounds based on their polarity, with the coumarins typically concentrating in the less polar to medium-polarity fractions.

3. Chromatographic Purification:

-

The organic fractions are subjected to column chromatography over silica gel.

-

A gradient elution system, commonly a mixture of n-hexane and ethyl acetate with increasing proportions of ethyl acetate, is used to separate the different components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

4. Final Purification:

-

Further purification of the combined fractions is achieved using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure 4-alkyl-5,7-dihydroxycoumarins.

Potential Signaling Pathways Modulated by Structurally Related Coumarins

While the direct effects of 4-propyl-5,7-dihydroxycoumarin on specific signaling pathways are not yet elucidated, studies on structurally similar coumarins provide insights into their potential mechanisms of action.

Nrf2 Signaling Pathway

Certain dihydroxycoumarins, such as esculetin (6,7-dihydroxycoumarin) and daphnetin (7,8-dihydroxycoumarin), have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a key regulator of cellular antioxidant responses.

Caption: Activation of the Nrf2 signaling pathway by certain dihydroxycoumarins.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Activators can disrupt this interaction, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of antioxidant and cytoprotective genes.

Melanogenesis Signaling Pathways

5,7-dihydroxy-4-methylcoumarin has been reported to influence melanogenesis by modulating key signaling pathways such as the Protein Kinase A (PKA)/cAMP and the PI3K/Akt pathways.

Caption: Modulation of melanogenesis signaling pathways by a 4-methyl substituted coumarin.

Activation of the PKA/cAMP pathway and inhibition of the PI3K/Akt pathway converge on the transcription factor MITF, a master regulator of melanogenesis, leading to increased expression of melanin-producing enzymes.

Conclusion

4-Propyl-5,7-dihydroxycoumarin and its analogues represent a promising class of natural products with potential therapeutic applications. While Mesua ferrea and Calophyllum species are established natural sources, further research is required to quantify the abundance of the 4-propyl variant and to fully elucidate its specific biological activities and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid foundation for future investigations into this intriguing family of compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities and signaling pathways described for related compounds may not be directly applicable to 4-propyl-5,7-dihydroxycoumarin. Further research is necessary to confirm these properties.

References

An In-depth Technical Guide to the Antimicrobial Properties of 5,7-dihydroxy-4-propyl-2H-chromen-2-one and Its Derivatives

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial properties associated with the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one, and its analogues. While specific quantitative antimicrobial data for the parent compound is not extensively available in public literature, this document synthesizes the existing research on its derivatives, offering insights into their efficacy against a range of bacterial and fungal pathogens. Detailed experimental protocols for assessing antimicrobial activity, including the agar well diffusion method and broth microdilution for Minimum Inhibitory Concentration (MIC) determination, are presented. Furthermore, this guide elucidates the primary mechanism of action for this class of compounds—the inhibition of bacterial DNA gyrase B—and provides visualizations of key experimental workflows and the underlying signaling pathway.

Introduction

Coumarins, a significant class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific scaffold of this compound presents a promising starting point for the development of novel antimicrobial agents. The structural features, particularly the hydroxyl and propyl substitutions, are anticipated to influence its biological activity. This guide focuses on the available scientific data concerning the antimicrobial potential of derivatives of this core structure, providing a foundation for further research and development in this area.

Quantitative Antimicrobial Data

While direct antimicrobial data for this compound is sparse, studies on its derivatives have demonstrated significant antimicrobial activity. A key study by Abd-El-Aziz et al. investigated a series of fluorescent derivatives of this compound, reporting their potent activity against several human pathogens.[1] The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for these and other related 5,7-dihydroxycoumarin derivatives to facilitate comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Bacterial Strains

| Compound Derivative | Streptococcus pneumoniae | Clostridium tetani | Bacillus subtilis | Salmonella typhi | Vibrio cholerae | Escherichia coli | Reference |

| Derivative Series 2a-j | Data not specified in abstract | Active | Active | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract | [1] |

| Ciprofloxacin (Standard) | - | - | - | - | - | - | [1] |

Note: Specific MIC values for the derivative series (2a-j) from the primary publication were not available in the abstract. The study indicates that "All compounds showed significantly potent antimicrobial activities against most bacterial strains compared to reference drugs".[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives Against Fungal Strains

| Compound Derivative | Aspergillus fumigatus | Candida albicans | Reference |

| Derivative Series 2a-j | Data not specified in abstract | Active | [1] |

| Clotrimazole (Standard) | - | - | [1] |

Note: As with the antibacterial data, specific MIC values for the fungal strains were not detailed in the available abstract but activity against C. albicans was noted.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of coumarin derivatives.

Agar Well Diffusion Method

This method is utilized for the preliminary screening of antimicrobial activity.

-

Preparation of Inoculum: A standardized microbial suspension is prepared by transferring colonies of the test microorganism from a fresh culture to a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

-

Well Preparation: Wells of 6-8 mm in diameter are aseptically punched into the inoculated agar plates using a sterile cork borer.

-

Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.

-

Controls: A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound) are also applied to separate wells on the same plate.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells of the plate.

-

Preparation of Inoculum: The test microorganism is cultured to a logarithmic growth phase and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.

-

Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension.

-

Controls:

-

Growth Control: A well containing only the broth and the microbial inoculum (no test compound).

-

Sterility Control: A well containing only the sterile broth.

-

-

Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).

Visualizations

Experimental Workflows

Caption: Workflow for antimicrobial susceptibility testing.

Mechanism of Action: Inhibition of DNA Gyrase B

The primary antimicrobial mechanism for many coumarin compounds is the inhibition of the bacterial enzyme DNA gyrase, specifically the GyrB subunit. This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting the ATPase activity of GyrB, the coumarin compounds prevent the supercoiling of DNA, ultimately leading to bacterial cell death.

Caption: Inhibition of DNA Gyrase B by coumarins.

Conclusion

The available evidence strongly suggests that derivatives of this compound are a promising class of antimicrobial agents. Their activity against a range of pathogenic bacteria and fungi, coupled with a well-defined mechanism of action targeting DNA gyrase B, makes them attractive candidates for further drug development. Future research should focus on obtaining specific quantitative antimicrobial data for the parent compound and expanding the structure-activity relationship studies to optimize the potency and spectrum of activity of its derivatives. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for these future investigations.

References

An In-depth Technical Guide on the Structure Elucidation of 5,7-dihydroxy-4-propyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the coumarin derivative, 5,7-dihydroxy-4-propyl-2H-chromen-2-one. Coumarins are a significant class of naturally occurring benzopyrone compounds with a wide range of biological activities, including antimicrobial and antitumor properties.[1] The structural characterization of these molecules is paramount for understanding their mechanism of action and for the development of new therapeutic agents. This document details the key analytical techniques and experimental protocols involved in confirming the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, a plausible synthesis route via Pechmann condensation is outlined, and its potential mechanism of action through the inhibition of DNA gyrase is discussed and visualized.

Introduction

This compound is a synthetic coumarin derivative. The core structure is a benzopyrone, consisting of a benzene ring fused to a pyrone ring. The specific substitutions, two hydroxyl groups at positions 5 and 7, and a propyl group at position 4, are crucial for its biological activity. Accurate structural elucidation is the foundation of drug discovery and development, enabling a precise understanding of structure-activity relationships.

This guide will walk through the process of confirming the structure of this compound, from synthesis to spectroscopic analysis and visualization of its potential biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₄ | [2] |

| Molecular Weight | 220.22 g/mol | [2] |

| CAS Number | 66346-59-6 | [2][3] |

| IUPAC Name | This compound | [3] |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound (based on data for the 4-methyl analogue). [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Expected Differences for Propyl Analogue |

| ~10.42 | s | 1H | 7-OH | Minimal change |

| ~10.19 | s | 1H | 5-OH | Minimal change |

| ~6.18 | d, J ≈ 2.4 Hz | 1H | H-8 | Minimal change |

| ~6.09 | d, J ≈ 2.4 Hz | 1H | H-6 | Minimal change |

| ~5.76 | s | 1H | H-3 | Minimal change |

| ~2.70 | t, J ≈ 7.6 Hz | 2H | -CH₂- (α to C4) | New signal, triplet |

| ~1.65 | sextet, J ≈ 7.5 Hz | 2H | -CH₂- (β to C4) | New signal, sextet |

| ~0.95 | t, J ≈ 7.4 Hz | 3H | -CH₃ | New signal, triplet |

Note: The chemical shifts for the propyl group are estimations based on typical values for alkyl chains adjacent to aromatic systems.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (based on data for the 4-methyl analogue). [4]

| Chemical Shift (δ, ppm) | Assignment | Expected Differences for Propyl Analogue |

| ~161.6 | C-2 | Minimal change |

| ~160.8 | C-7 | Minimal change |

| ~157.3 | C-5 | Minimal change |

| ~156.5 | C-9 | Minimal change |

| ~151.8 | C-4 | Shift due to propyl group |

| ~110.0 | C-3 | Minimal change |

| ~106.7 | C-10 | Minimal change |

| ~99.1 | C-6 | Minimal change |

| ~94.8 | C-8 | Minimal change |

| ~34.0 | -CH₂- (α to C4) | New signal |

| ~22.5 | -CH₂- (β to C4) | New signal |

| ~13.8 | -CH₃ | New signal |

Note: The chemical shifts for the propyl group carbons are estimations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which helps in confirming the structure. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 220.

Table 3: Predicted Mass Spectrometry Data for this compound.

| m/z | Interpretation |

| 220 | Molecular Ion [M]⁺ |

| 191 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 177 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 150 | Retro-Diels-Alder fragmentation product |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared Spectroscopy Data for this compound. [5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (phenolic hydroxyls) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching (propyl group) |

| ~1720 | Strong | C=O stretching (lactone) |

| ~1620, ~1580, ~1470 | Medium to Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (lactone and phenol) |

Experimental Protocols

Synthesis via Pechmann Condensation

A common and efficient method for the synthesis of 4-substituted-5,7-dihydroxycoumarins is the Pechmann condensation.[7] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the synthesis of this compound, phloroglucinol and ethyl 2-oxopentanoate would be the appropriate starting materials.

Protocol:

-

To a stirred solution of phloroglucinol (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl 2-oxopentanoate (1.2 equivalents).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like UiO-66-SO₃H, to the mixture.[7]

-

Heat the reaction mixture under reflux for a specified period (e.g., 4 hours), monitoring the progress by thin-layer chromatography (TLC).[7]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with cold water and dry it.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Process the spectra using appropriate software to obtain chemical shifts (referenced to the solvent peak or an internal standard like TMS), integration values, and coupling constants.

-

Dissolve a small sample of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

-

Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in the IR spectrometer.

-

Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structure elucidation of this compound.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Coumarin derivatives are known to exhibit their antimicrobial activity by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and transcription.[8] The following diagram illustrates a simplified signaling pathway of this inhibition.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By combining the data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, a definitive structural assignment can be made. The synthesis of this compound can be readily achieved through established methods like the Pechmann condensation. Understanding its structure is the first step towards exploring its full therapeutic potential, particularly its role as an inhibitor of bacterial DNA gyrase. This guide provides the foundational knowledge and protocols for researchers and scientists to confidently work with and characterize this and similar coumarin derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. 5,7-Dihydroxycoumarin [webbook.nist.gov]

- 6. 5,7-Dihydroxy-4-methylcoumarin(2107-76-8) IR Spectrum [chemicalbook.com]

- 7. Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Knoevenagel Condensation for Coumarin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction Coumarins (2H-1-benzopyran-2-ones) are a crucial class of naturally occurring and synthetic heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Their broad range of applications in pharmaceuticals, as well as in fragrances, food additives, and optical brighteners, drives continuous interest in developing efficient and sustainable synthetic methodologies.[3] The Knoevenagel condensation is one of the most prominent and versatile methods for synthesizing the coumarin scaffold.[4] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base, followed by an intramolecular cyclization.[5][6] Modern advancements have introduced greener catalysts, solvent-free conditions, and microwave irradiation to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.[7][8]

Mechanism of Coumarin Synthesis via Knoevenagel Condensation The synthesis proceeds through a two-stage mechanism. First, a classic Knoevenagel condensation occurs, followed by an intramolecular transesterification (cyclization).

-

Enolate Formation: A basic catalyst (e.g., piperidine, L-proline) abstracts an acidic proton from the active methylene compound to form a stabilized enolate.[6]

-

Nucleophilic Addition: The enolate acts as a nucleophile, attacking the carbonyl carbon of the salicylaldehyde.

-

Dehydration: The resulting aldol-type intermediate undergoes dehydration to form an α,β-unsaturated compound.[9]

-

Intramolecular Cyclization: An intramolecular transesterification occurs between the hydroxyl group of the salicylaldehyde moiety and the ester group, leading to the formation of the coumarin ring system.[5]

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Comparative Data on Catalysts and Conditions

The choice of catalyst, solvent, and energy source significantly impacts reaction efficiency, yield, and environmental friendliness. Recent protocols focus on greener alternatives to traditional methods that often use toxic solvents like pyridine.[10][4]

| Catalyst | Substrates | Solvent | Conditions | Yield (%) | Reference |

| Piperidine | Salicylaldehyde, Ethyl cyanoacetate | None | Microwave (MW), 131°C, 10 min | 72 | [3] |

| Piperidine | 2-Hydroxy-1-naphthaldehyde, Diethyl malonate | None | MW, 122°C, 6 min | 90 | [3] |

| L-proline (10 mol%) | Salicylaldehyde, Diethyl malonate | Ethanol | 80°C, 18 h | 94 | [1] |

| L-proline (5 mol%) | Salicylaldehyde (10g scale), Diethyl malonate | Ethanol | 80°C, 48 h | 87 | [1] |

| Sodium azide (NaN₃) | Salicylaldehyde, Meldrum's acid | Water | Room Temp (RT) | 99 | [2] |

| Choline Chloride (ChCl) | Salicylaldehyde, Ethyl cyanoacetate | Water | 25-30°C | 98 | [2] |

| Lithium Sulfate (Li₂SO₄) | o-Vanillin, Diethyl malonate | None | Ultrasound, 30 min | 96 | [11] |

| Diethylamine | 2-Hydroxybenzaldehyde, Ethyl acetoacetate | None | MW (100W), 60 s | 23 | [7] |

| Nano MgFe₂O₄ | Salicylaldehyde, Ethyl acetoacetate | None | Ultrasound, 45°C | 73 | [2] |

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of coumarin derivatives using different catalytic systems and conditions.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 3-Substituted Coumarins

This protocol, adapted from Villemin et al., describes a rapid, solvent-free synthesis of coumarins using piperidine as a catalyst under microwave irradiation.[3]

Materials:

-

Hydroxyaldehyde (e.g., salicylaldehyde, 100 mmol)

-

Active methylene compound (e.g., ethyl cyanoacetate, 110 mmol)

-

Piperidine (2.0-2.4 mmol)

-

Appropriate recrystallization solvent (e.g., ethanol)

Equipment:

-

Microwave reactor (e.g., Synthwave 402 monomode reactor)

-

Open glass vessel suitable for microwave synthesis

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

In an open vessel, mix the hydroxyaldehyde (100 mmol), the active methylene compound (110 mmol), and piperidine (2.4 mmol).[3]

-

Place the vessel in the microwave reactor and irradiate for the time and power specified for the desired product (e.g., 10 minutes, reaching a final temperature of 131°C for 3-cyanocoumarin).[3]

-

After the irradiation is complete, allow the reaction mixture to cool to room temperature.

-

The crude product often solidifies upon cooling.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure coumarin derivative.[3]

Protocol 2: L-Proline-Catalyzed Green Synthesis of Ethyl Coumarin-3-Carboxylate

This method, developed by Malinowska et al., provides an environmentally friendly approach using a biodegradable organocatalyst.[1]

Materials:

-

Salicylaldehyde (0.05 mol, 6.0 g)

-

Diethyl malonate (1.05 equiv.)

-

L-proline (10.0 mol%)

-

Ethanol (20 mL)

-

Diethyl ether (for precipitation, if needed)

Equipment:

-

Schlenk tube or round-bottom flask with a condenser

-

Stirring hotplate

-

Standard laboratory glassware

-

Crystallization dish

Procedure:

-

Place salicylaldehyde (6.0 g), diethyl malonate (1.05 equiv.), L-proline (10.0 mol%), and ethanol (20 mL) into a Schlenk tube.[1]

-

Stir the mixture at 80°C for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.

-

Induce crystallization by cooling the concentrated solution to 4°C.[1]

-

If crystallization is slow, precipitation can be aided by the addition of diethyl ether.

-

Collect the pure crystalline product by filtration, wash with cold ethanol, and dry. This method can yield up to 94% of the pure product without requiring column chromatography.[1]

General Experimental and Purification Workflow

The synthesis of coumarins via Knoevenagel condensation follows a straightforward workflow, from combining reactants to the final characterization of the purified product.

Caption: General experimental workflow for coumarin synthesis.

Conclusion The Knoevenagel condensation remains a highly effective and adaptable method for the synthesis of a wide array of coumarin derivatives.[10] The evolution of this reaction towards the use of green catalysts, solvent-free systems, and energy-efficient activation methods like microwave and ultrasound irradiation has made it a cornerstone of modern heterocyclic chemistry.[2][7][11] The protocols and data presented here offer researchers a robust foundation for developing and optimizing the synthesis of coumarins for applications in drug discovery and materials science.

References

- 1. biomedres.us [biomedres.us]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. article.sapub.org [article.sapub.org]

Application Notes and Protocols for the Characterization of 4-propyl-5,7-dihydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-propyl-5,7-dihydroxycoumarin is a derivative of the coumarin family, a class of compounds widely recognized for their diverse pharmacological properties. Coumarins are known to exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects. The specific substitution of a propyl group at the 4-position and hydroxyl groups at the 5- and 7-positions of the coumarin scaffold is anticipated to modulate its biological and physicochemical properties. Accurate and comprehensive analytical characterization is paramount for the elucidation of its structure-activity relationships and for quality control in drug development processes.

These application notes provide a detailed overview of the key analytical techniques for the characterization of 4-propyl-5,7-dihydroxycoumarin, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy. Detailed experimental protocols and expected quantitative data are presented to guide researchers in their analytical workflows.

Synthesis Overview

The synthesis of 4-propyl-5,7-dihydroxycoumarin can be achieved via the Pechmann condensation reaction. This method typically involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the target compound, phloroglucinol would serve as the phenolic precursor, reacting with ethyl butyrylacetate.[1][2]

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 4-propyl-5,7-dihydroxycoumarin and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for coumarin derivatives.

Table 1: Predicted HPLC Parameters and Expected Retention Time

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 320 nm |

| Expected Retention Time | ~12-15 minutes |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the confirmation of the molecular weight and for the structural elucidation of 4-propyl-5,7-dihydroxycoumarin. Electrospray ionization (ESI) is a common ionization technique for coumarin analysis.

Table 2: Predicted m/z Values for Common Adducts of 4-propyl-5,7-dihydroxycoumarin (C₁₂H₁₂O₄, MW: 220.22)

| Adduct | Ion Formula | Calculated m/z |

| [M+H]⁺ | [C₁₂H₁₃O₄]⁺ | 221.08 |

| [M+Na]⁺ | [C₁₂H₁₂O₄Na]⁺ | 243.06 |

| [M-H]⁻ | [C₁₂H₁₁O₄]⁻ | 219.06 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of 4-propyl-5,7-dihydroxycoumarin, allowing for the unambiguous assignment of all proton and carbon atoms.

Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet |

| -CH₂-CH₂-CH₃ | ~1.6 | Sextet |

| -CH₂-CH₂-CH₃ | ~2.7 | Triplet |

| H-3 | ~5.9 | Singlet |

| H-6 | ~6.2 | Doublet |

| H-8 | ~6.3 | Doublet |

| 5-OH | ~10.5 | Singlet (broad) |

| 7-OH | ~10.8 | Singlet (broad) |

Table 4: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂-CH₂-CH₃ | ~14 |

| -CH₂-CH₂-CH₃ | ~22 |

| -CH₂-CH₂-CH₃ | ~37 |

| C-8 | ~94 |

| C-6 | ~99 |

| C-4a | ~102 |

| C-3 | ~110 |

| C-4 | ~155 |

| C-5 | ~158 |

| C-8a | ~159 |

| C-7 | ~161 |

| C-2 (C=O) | ~162 |

UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for the initial characterization and quantification of 4-propyl-5,7-dihydroxycoumarin, based on its chromophoric system.

Table 5: Expected UV-Vis Absorption Maxima

| Solvent | Expected λmax (nm) |

| Methanol | ~260 and ~325 |

| Ethanol | ~262 and ~328 |

Biological Activity and Signaling Pathways

Coumarin derivatives, particularly those with multiple hydroxyl substitutions, are known for their antioxidant and anti-inflammatory properties. 4-propyl-5,7-dihydroxycoumarin is expected to exhibit similar activities.

Anti-inflammatory Activity

Substituted 5,7-dihydroxycoumarins have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This inhibition is often mediated through the downregulation of the MAPK and NF-κB signaling pathways.[4]

References

Application Notes and Protocols for the Development of 5,7-dihydroxy-4-propyl-2H-chromen-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of analogs of 5,7-dihydroxy-4-propyl-2H-chromen-2-one, a coumarin derivative with significant therapeutic potential. The protocols outlined below are intended to facilitate research and development in the fields of medicinal chemistry and pharmacology.

Introduction

Coumarins are a class of naturally occurring benzopyrone compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The specific scaffold of this compound offers a promising template for the design of novel therapeutic agents. The dihydroxy substitution at positions 5 and 7, combined with the propyl group at position 4, provides a unique combination of hydrophilicity and lipophilicity, influencing the molecule's pharmacokinetic and pharmacodynamic properties. This document details the necessary protocols for synthesizing analogs of this parent compound and for evaluating their biological efficacy, with a focus on their potential as antimicrobial and anticancer agents.

Data Presentation: Biological Activity of Chromen-2-one Analogs

The following tables summarize the quantitative biological data for various 5,7-dihydroxy-4-substituted-2H-chromen-2-one analogs, providing a comparative overview of their potency.

Table 1: Anticancer Activity of 5,7-dihydroxy-4-substituted-2H-chromen-2-one Analogs

| Compound ID | 4-Substituent | Cell Line | IC50 (µg/mL) | Citation |

| A-1 | -propyl (p-bromophenyl) | MCF-7 | 0.86 | [1](2) |

| B-1 | -methyl | MCF-7 | >2000 | [3](3) |

| B-2 | -methyl | U-937 | >2000 | [3](3) |

| C-1 | -phenyl | HCT-116 | Not specified | [4](4) |

Table 2: Antimicrobial Activity of 5,7-dihydroxy-4-substituted-2H-chromen-2-one Analogs

| Compound ID | 4-Substituent | Microorganism | MIC (µg/mL) | Citation |

| D-1 | -phenyl | Staphylococcus aureus | 2.5 | [5](5) |

| D-2 | -phenyl (derivative) | Staphylococcus aureus | 2.5 | [5](5) |

| E-1 | Various aryl | Staphylococcus aureus | 6.25 - 25 | [6](6) |

| E-2 | Various aryl | Escherichia coli | 6.25 - 25 | [6](6) |

| E-3 | Various aryl | Pseudomonas aeruginosa | 6.25 - 25 | [6](6) |

| E-4 | Various aryl | Salmonella typhi | 6.25 - 25 | [6](6) |

Experimental Protocols

Synthesis of this compound Analogs

A versatile and widely used method for the synthesis of 4-substituted coumarins is the Pechmann condensation.[7] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.

Protocol: Pechmann Condensation for this compound

This protocol is adapted from established Pechmann condensation procedures for similar 4-substituted 5,7-dihydroxycoumarins.

Materials:

-

Phloroglucinol

-

Ethyl 2-oxohexanoate (or other appropriate β-ketoester for desired 4-substituent)

-

Concentrated Sulfuric Acid (H₂SO₄) or other Lewis acid catalyst (e.g., Amberlyst-15)[6](6)

-

Ethanol

-

Ice-cold water

-

Round-bottom flask

-

Reflux condenser

-